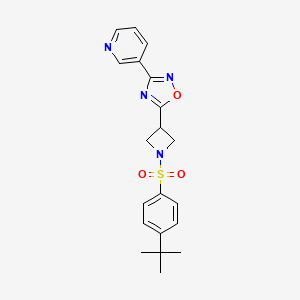

![molecular formula C26H29N5O2S B2723738 N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-07-4](/img/no-structure.png)

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

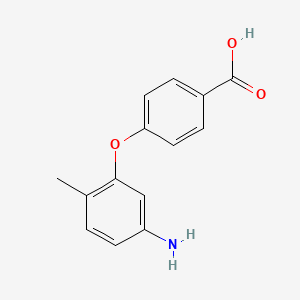

“N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are part of the larger family of azole compounds . Azole compounds are heterocyclic compounds that contain at least one nitrogen atom and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are commonly used in medicinal chemistry .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring . The compound also contains a cyclopentyl group, a thioether group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” are likely to be influenced by the presence of its various functional groups. The triazole ring, for instance, is known to readily bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Research on compounds with structural similarities has involved diverse synthetic routes. For example, the synthesis of pyrazoles and triazoles bearing a quinazoline moiety involves multiple steps, including reactions with hydrazine hydrate and various aldehydes to produce hydrazone derivatives, which are then cyclized to produce the desired compounds (Saad, Osman, & Moustafa, 2011).

Chemical Reactivity : The reactivity of these compounds has been explored through various reactions, including cyclization reactions to produce triazoloquinazolines and their derivatives. For instance, the condensation and cyclization reactions of 1,2,4-triazoloquinazolines have led to the formation of new anellated heterocycles, showcasing the versatility of these compounds in synthesizing complex structures (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999).

Potential Applications

Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties. For example, quinoline derivatives containing an azole nucleus have been evaluated for their antimicrobial activity, demonstrating effectiveness against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Antimicrobial and Antineoplastic Potential : Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and assessed for their antimicrobial activities against primary pathogens, including bacterial and fungal strains. Some compounds have shown moderate to good activities, indicating their potential for further pharmacological development (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Antibacterial Evaluation : Research on benzotriazines incorporating triazoloquinazoline or thiazole has been conducted to explore their antibacterial potency. Some compounds in this class have exhibited good antibacterial activity, highlighting their therapeutic potential (Gineinah, 2001).

Zukünftige Richtungen

The future directions for research on “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and development of its potential applications in various fields .

Eigenschaften

CAS-Nummer |

1114877-07-4 |

|---|---|

Produktname |

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Molekularformel |

C26H29N5O2S |

Molekulargewicht |

475.61 |

IUPAC-Name |

N-cyclopentyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H29N5O2S/c1-3-14-30-24(33)21-13-12-18(23(32)27-20-10-6-7-11-20)15-22(21)31-25(30)28-29-26(31)34-16-19-9-5-4-8-17(19)2/h4-5,8-9,12-13,15,20H,3,6-7,10-11,14,16H2,1-2H3,(H,27,32) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)